molecular formula C17H17NO3 B13501340 benzyl N-(2-propanoylphenyl)carbamate

benzyl N-(2-propanoylphenyl)carbamate

Cat. No.: B13501340
M. Wt: 283.32 g/mol
InChI Key: QEGAQHGVLIKYDQ-UHFFFAOYSA-N
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Description

Benzyl N-(2-propanoylphenyl)carbamate is a synthetic organic compound belonging to a class of benzene-based carbamate derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery, particularly for their potential as cholinesterase inhibitors. Compounds with this core structure have been designed, synthesized, and evaluated for their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the search for new therapies for neurodegenerative conditions such as Alzheimer's disease . The molecular architecture of this carbamate incorporates a carbamate functional group (–OCONH–) linked to a substituted phenyl ring, a privileged motif in pharmaceutical development known to interact with a wide range of biological receptors and enzymes . The propanoyl (or propiophenone) moiety adjacent to the carbamate linkage is a key feature that can influence the molecule's electronic properties and its binding affinity to enzyme active sites. Related carbamate derivatives have shown promising inhibitory potency in vitro, with some analogs demonstrating high selectivity and IC50 values comparable to established drugs like galanthamine . As a research chemical, this compound serves as a valuable intermediate or building block for the synthesis of more complex molecules. It can be used in structure-activity relationship (SAR) studies, computational modeling, and the development of novel bioactive agents. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-(2-propanoylphenyl)carbamate

InChI

InChI=1S/C17H17NO3/c1-2-16(19)14-10-6-7-11-15(14)18-17(20)21-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,18,20)

InChI Key

QEGAQHGVLIKYDQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(2-propanoylphenyl)carbamate can be achieved through several methods. One common method involves the reaction of benzyl chloroformate with 2-propanoylaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then converted to the final product .

Another method involves the use of benzyl isocyanate and 2-propanoylaniline. The reaction is typically carried out in an organic solvent such as dichloromethane, and the product is obtained after purification by column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often involve optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(2-propanoylphenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may yield benzyl N-(2-propanoylphenyl)amine .

Scientific Research Applications

Benzyl N-(2-propanoylphenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl N-(2-propanoylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can prevent the enzymes from catalyzing their normal reactions, leading to a decrease in their activity .

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects: Electron-Withdrawing Groups (e.g., fluorine, chlorine): Enhance potency in kinase inhibition (EGFR/HER2) and enzyme selectivity (BChE over AChE) . Bulkier Groups (e.g., bromine, propanoyl): May improve target binding through hydrophobic interactions or steric effects .
  • Positional Influence :
    • In isosorbide-based carbamates, the 2-position benzyl carbamate maximizes BChE selectivity, while di-carbamates are required for AChE activity .

Mechanistic Insights

  • Kinase Inhibition (EGFR/HER2) : Benzyl carbamates in pyrimidine derivatives (e.g., 2b) exploit hydrophobic pockets in kinase domains, with fluorination (2a) further optimizing binding .
  • Cholinesterase Inhibition : Benzyl carbamates with aromatic substituents (e.g., 3-chlorophenyl in Compound 28) enhance BChE affinity, likely via π-π stacking and halogen bonding .

Physicochemical and Pharmacokinetic Considerations

Table 2: Comparative Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Key Functional Groups Potential ADME Impact
Benzyl N-(2-propanoylphenyl)carbamate ~299.3 ~3.5 Propanoyl, benzyl carbamate Moderate solubility; moderate permeability
2b () ~450 (estimated) ~4.0 Pyrimidine, benzyl carbamate High lipophilicity; possible CYP metabolism
Compound 28 () ~350 (estimated) ~3.8 3-Chlorophenyl, carbamate Enhanced metabolic stability vs. ethyl carbamates
  • Metabolic Stability : Benzyl carbamates generally exhibit slower hydrolysis than alkyl carbamates, prolonging activity .

Q & A

Basic: What synthetic methodologies are optimal for preparing benzyl N-(2-propanoylphenyl)carbamate, and how can reaction conditions be optimized to improve yields?

Answer:
The synthesis typically involves coupling a benzyl carbamate precursor with a 2-propanoylphenyl moiety. Key steps include:

  • Carbamate Formation: Reacting 2-propanoylphenylamine with benzyl chloroformate (Cbz-Cl) in the presence of a base like triethylamine (TEA) or pyridine to form the carbamate bond. Reaction temperatures between 0–25°C and anhydrous conditions (e.g., dichloromethane or THF as solvents) are critical to minimize side reactions .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Yields >80% are achievable with stoichiometric control and inert atmospheres .

Advanced: How can crystallographic data resolve ambiguities in the stereochemical configuration of this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous stereochemical assignment:

  • Data Collection: Use SHELXL for refinement, leveraging high-resolution (<1.0 Å) datasets to model bond lengths, angles, and torsional parameters.
  • ORTEP Visualization: ORTEP-III graphical interfaces help interpret thermal ellipsoids and confirm spatial arrangements of the propanoyl and benzyl groups. For example, ’s ¹³C NMR data (δC 153.5 ppm for carbonyl) aligns with crystallographic C=O bond distances (~1.21 Å) .
  • Challenges: Twinning or poor crystal quality may require data merging from multiple crystals or computational modeling (e.g., density functional theory) to supplement experimental data .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • ¹H/¹³C NMR:
    • ¹H: Aromatic protons (δ 7.2–7.5 ppm for benzyl), NH (δ 5.5–6.0 ppm, broad if free), and propanoyl CH3 (δ 1.2–1.5 ppm) .
    • ¹³C: Carbamate carbonyl (δ 152–155 ppm), propanoyl carbonyl (δ 205–210 ppm), and quaternary carbons in the phenyl ring (δ 125–140 ppm) .
  • IR: Strong C=O stretches (1680–1750 cm⁻¹) and N-H bends (3300–3500 cm⁻¹) confirm carbamate formation .
  • HRMS: Exact mass (e.g., [M+H⁺]⁺) validates molecular formula and detects isotopic patterns for bromine (if present) .

Advanced: How do structural modifications (e.g., halogenation or piperidine substitution) impact the biological activity of benzyl carbamate derivatives?

Answer:

  • Halogenation (e.g., bromine at para position): Enhances lipophilicity and binding to hydrophobic enzyme pockets. For example, brominated analogs in show improved inhibition of kinase targets (IC50 reduced by ~40% vs. non-halogenated analogs) .
  • Piperidine Substitution: Modulates pharmacokinetics; N-cyclopentyl or N-azabicyclo derivatives ( ) increase metabolic stability by reducing CYP450 oxidation. In vitro assays (e.g., PC-3M prostate cancer cells) show 2-fold higher apoptosis induction compared to unsubstituted analogs .
  • Data Contradictions: Some studies report diminished activity with bulkier substituents due to steric hindrance. Cross-validate using molecular docking (AutoDock Vina) and SPR binding assays .

Basic: What are the best practices for analyzing reaction intermediates during the synthesis of benzyl carbamates?

Answer:

  • TLC Monitoring: Use silica plates with UV254 indicator. Spotting at 0, 30, 60-minute intervals in hexane:ethyl acetate (3:1) tracks carbamate formation (Rf ~0.5) .
  • In Situ FTIR: Monitor carbonyl peak evolution (1680–1750 cm⁻¹) to confirm intermediate conversion .
  • Quenching Studies: Halt aliquots at intervals, extract with ethyl acetate, and analyze via LC-MS to detect side products (e.g., hydrolyzed amines or urea byproducts) .

Advanced: How can researchers address discrepancies between computational predictions and experimental data for benzyl carbamate reactivity?

Answer:

  • DFT Calculations: Use Gaussian09 to model transition states and compare with experimental activation energies. For example, ’s ruthenium-mediated oxidation pathway may show deviations due to solvent effects not accounted for in gas-phase models .
  • Solvent Correction: Apply COSMO-RS to adjust for solvation energies in polar aprotic solvents (e.g., DMF), which stabilize carbamate intermediates better than non-polar media .
  • Validation: Cross-check with kinetic isotope effects (KIE) or Hammett plots to reconcile computational vs. experimental rate constants .

Basic: What safety and handling protocols are essential for working with benzyl carbamate derivatives?

Answer:

  • Toxicity: Carbamates may inhibit acetylcholinesterase. Use PPE (gloves, goggles) and work in fume hoods .
  • Storage: Store at –20°C under nitrogen to prevent hydrolysis. Desiccate to avoid moisture-induced degradation .
  • Waste Disposal: Neutralize with dilute HCl (pH <3) before incineration to break carbamate bonds .

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